molecular formula C9H13BO3 B1416897 4-(2-Methoxyethyl)phenylboronic acid CAS No. 188479-23-4

4-(2-Methoxyethyl)phenylboronic acid

Cat. No.: B1416897
CAS No.: 188479-23-4
M. Wt: 180.01 g/mol
InChI Key: ZXZQLVLSZIJHSN-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a 2-methoxyethyl group

Mechanism of Action

Target of Action

The primary target of 4-(2-Methoxyethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared . They are soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . These properties may impact the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a transition metal catalyst (typically palladium) and the reaction conditions . The compound is generally environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura cross-coupling .

Biochemical Analysis

Biochemical Properties

4-(2-Methoxyethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in glycan recognition and binding. For instance, it can form reversible covalent bonds with diols present in sugars and glycoproteins, facilitating the study of carbohydrate-protein interactions . The nature of these interactions is primarily based on the formation of boronate esters, which are stable yet reversible under physiological conditions.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in phosphorylation and dephosphorylation reactions. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other DNA-binding proteins . In cellular metabolism, this compound can alter the flux of metabolic pathways by inhibiting or activating key enzymes, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the formation of boronate esters with diol-containing biomolecules, which can inhibit or activate enzymes by altering their conformation . This compound can also bind to specific sites on proteins, leading to changes in their activity and stability. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of inactive products . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may decrease over extended periods, necessitating careful consideration of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response . Careful dosing is essential to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect the metabolism of carbohydrates by forming boronate esters with diols, thereby influencing glycan processing and utilization . Additionally, it can modulate the activity of enzymes involved in lipid and protein metabolism, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity. The precise localization of this compound within cells determines its specific biochemical roles and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)phenylboronic acid typically involves the borylation of 4-(2-Methoxyethyl)phenyl halides using boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids or esters . The reaction conditions generally include a base (such as potassium carbonate), a solvent (like toluene or ethanol), and a palladium catalyst (such as Pd(PPh3)4).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification and isolation of the product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethyl)phenylboronic acid is unique due to the presence of the 2-methoxyethyl group, which can influence its reactivity and solubility compared to other phenylboronic acids. This structural feature may enhance its utility in specific synthetic applications and research contexts.

Properties

IUPAC Name

[4-(2-methoxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZQLVLSZIJHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188479-23-4
Record name [4-(2-methoxyethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-(2-methoxyethyl)benzene (1 g, 4.6 mmole) in THF (15 mL) at −78° C. was added dropwise BuLi (2.5M in hexane) (2.4 mL, 6 mmole). After stirring at −78° C. for 20 min, trimethyl borate (0.62 g, 6 mmole) was added to the mixture at −78° C. The mixture was slowly warmed to room temperature and stirred at room temperature for 1 h. 2N HCl was added to the reaction mixture and stirred for 2 h. The mixture was extracted with ether, washed with water, dried over MgSO4, and filtered. Hexane was added to the ether solution. Solid was precipitated and collected by filtration. The solid was used in the next step without purification. MS (ESI) m/z: Calc: 180.0 (M+). Found: 181.3 (M++1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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